![molecular formula C13H20N2O2 B12310313 tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)
tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminomethylphenyl group, and a methylcarbamate group. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-(aminomethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the tert-butyl or methylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted carbamates or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(2-aminophenyl)carbamate
- tert-butyl N-(2-aminomethylphenyl)carbamate
- tert-butyl N-(4-aminomethylphenyl)carbamate
Comparison:
- tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate is unique due to the presence of both the tert-butyl and methylcarbamate groups, which confer specific chemical properties and reactivity.
- Similar compounds may have different functional groups or substitutions, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14/h5-8H,9,14H2,1-4H3 |
InChI-Schlüssel |
GYJOBGJCWHVCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



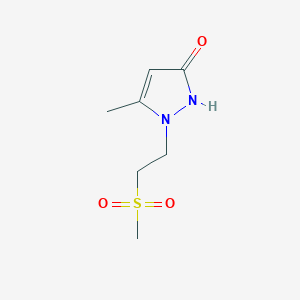
![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
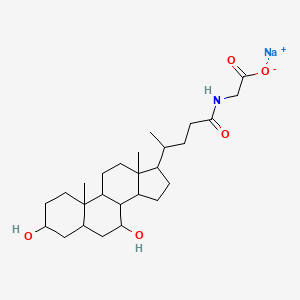
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
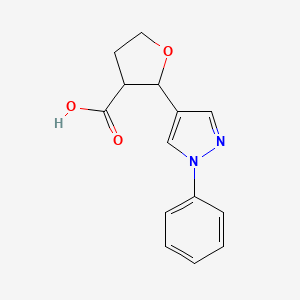

![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
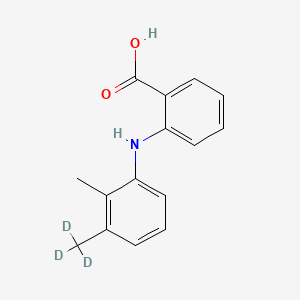
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)
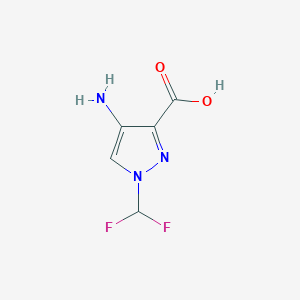

![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
